molecular formula C19H26FN5O B12241419 4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B12241419
M. Wt: 359.4 g/mol
InChI Key: XEHQAFKFISDXHU-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely recognized for their role in the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, starting from simpler pyrimidine derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, methanol, chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds.

Scientific Research Applications

4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine atom enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5-fluoro-6-(4-{[(2,5,6-trimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its complex structure, which allows for specific interactions with biological targets. Its combination of ethyl, fluoro, and piperidinyl groups provides distinct chemical properties that are not found in simpler pyrimidine derivatives.

Properties

Molecular Formula

C19H26FN5O

Molecular Weight

359.4 g/mol

IUPAC Name

4-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]-2,5,6-trimethylpyrimidine

InChI

InChI=1S/C19H26FN5O/c1-5-16-17(20)18(22-11-21-16)25-8-6-15(7-9-25)10-26-19-12(2)13(3)23-14(4)24-19/h11,15H,5-10H2,1-4H3

InChI Key

XEHQAFKFISDXHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(CC2)COC3=NC(=NC(=C3C)C)C)F

Origin of Product

United States

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